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Introduction
G protein-coupled receptor 56 (GPR56), also known as ADGRG1, is a member of the adhesion

G protein-coupled receptor (aGPCR) family. It plays a crucial role in various physiological and

pathological processes, including brain development, tumorigenesis, and immune regulation.[1]

[2][3] GPR56 is expressed in a variety of cell types, including neural stem cells, cytotoxic

lymphocytes, and certain cancer cells.[4][5][6] The ability to isolate viable GPR56-expressing

cells is essential for studying their function, developing targeted therapies, and understanding

their role in disease. Flow cytometry provides a powerful method for the identification and

purification of these cell populations. This document provides detailed protocols and application

notes for the isolation of GPR56-expressing cells using fluorescence-activated cell sorting

(FACS).

GPR56 Signaling Pathways
GPR56 is involved in multiple signaling cascades that influence cell adhesion, migration, and

proliferation. Its signaling is complex and can be ligand-dependent or -independent. Upon

ligand binding, such as with collagen III or tissue transglutaminase 2 (TG2), GPR56 can

activate downstream signaling pathways.[7][8] Key signaling partners include Gα12/13 and

RhoA, which are crucial for regulating the cytoskeleton and cell migration.[4][7][9] Additionally,

GPR56 has been shown to couple with Gαq/11 and influence the mTOR pathway.[4]
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Understanding these pathways is critical for elucidating the functional consequences of GPR56

expression in isolated cell populations.
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Figure 1: GPR56 Signaling Pathway Diagram.

Data Presentation
The following table summarizes representative quantitative data from flow cytometry

experiments for the detection of GPR56 on various human cell types. Mean Fluorescence

Intensity (MFI) is a common metric to quantify the expression level of a surface marker.

Cell Type Marker Panel
GPR56+ Cells
(%)

MFI of GPR56+
Population

Reference

Peripheral Blood

NK Cells

(CD56dim)

CD56, GPR56 High High [6]

Peripheral Blood

NK Cells

(CD56bright)

CD56, GPR56 Low Low [6]

Cytotoxic T

Lymphocytes

(CD8+)

CD8, GPR56 Variable Moderate [5][10]

Human HL-60

cells
GPR56 >90% (example) High (example) [11]

Human BEN

cells
GPR56 High High [3]

Experimental Protocols
Protocol 1: Immunofluorescent Staining of Suspension
Cells for GPR56 Analysis
This protocol outlines the steps for staining suspension cells (e.g., peripheral blood

mononuclear cells [PBMCs], cell lines) for flow cytometric analysis and sorting of GPR56-

expressing cells.
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Materials:

Phosphate-Buffered Saline (PBS)

FACS Buffer (PBS with 2% Fetal Bovine Serum [FBS] and 2 mM EDTA)

Primary antibody: Anti-human GPR56 antibody (e.g., FITC-conjugated, PE-conjugated, or

unconjugated). See antibody table below.

Secondary antibody (if using an unconjugated primary antibody), e.g., Alexa Fluor 488 goat

anti-mouse IgG.

Isotype control antibody corresponding to the primary antibody host and isotype.

Viability dye (e.g., Propidium Iodide [PI], DAPI, or a fixable viability dye).

Fc receptor blocking solution (optional, but recommended for cells with high Fc receptor

expression like immune cells).

5 mL polystyrene round-bottom tubes.

Antibody Selection: A variety of commercially available antibodies are suitable for detecting

GPR56 by flow cytometry. The choice of antibody and fluorochrome should be guided by the

specific cell type and the instrument's laser and filter configuration.

Antibody
Name

Host/Isotype Conjugate Vendor Catalog #

Anti-GPR56

(extracellular)
Rabbit Polyclonal FITC Alomone Labs AGR-047-F

Anti-Human

GPR56
Sheep Polyclonal Unconjugated R&D Systems AF4634

Anti-Human

GPR56

Rabbit

Monoclonal
Unconjugated R&D Systems MAB46361

Anti-Human

GPR56
Mouse IgG1, κ BV421 BD Biosciences 567625
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Procedure:

Cell Preparation:

Start with a single-cell suspension. For adherent cells, detach using a gentle enzyme-free

dissociation buffer.

Count the cells and resuspend in cold FACS buffer to a concentration of 1 x 107 cells/mL.

Aliquot 100 µL of the cell suspension (1 x 106 cells) into each flow cytometry tube.

Fc Receptor Blocking (Optional):

If using immune cells, add an Fc receptor blocking reagent according to the

manufacturer's instructions and incubate for 10-15 minutes at 4°C.

Primary Antibody Staining:

Add the anti-GPR56 primary antibody at the manufacturer's recommended concentration

(typically 1-5 µg/mL). For unconjugated antibodies, a titration experiment is recommended

to determine the optimal concentration.[8]

Add the corresponding isotype control to a separate tube at the same concentration as the

primary antibody.

Incubate for 30 minutes at 4°C in the dark.[8]

Washing:

Add 2 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at

4°C.

Carefully decant the supernatant.

Secondary Antibody Staining (if applicable):

If an unconjugated primary antibody was used, resuspend the cell pellet in 100 µL of

FACS buffer containing the fluorescently labeled secondary antibody at its optimal
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concentration.

Incubate for 20-30 minutes at 4°C in the dark.

Repeat the washing step as described in step 4.

Viability Staining:

Resuspend the cell pellet in 500 µL of FACS buffer.

If using a non-fixable viability dye like PI or DAPI, add it to the cells just before analysis

(e.g., 1-2 µL of a 1 mg/mL PI solution).

Flow Cytometry Analysis and Sorting:

Analyze the samples on a flow cytometer.

First, use forward scatter (FSC) and side scatter (SSC) to gate on the cell population of

interest and exclude debris.[12]

Gate on single cells to exclude doublets.

Gate on viable cells based on the viability dye signal.

Within the live, single-cell population, identify the GPR56-positive population by comparing

the fluorescence of the GPR56-stained sample to the isotype control.

For cell sorting, set up a gate on the GPR56-positive population and sort into a collection

tube containing appropriate culture medium or buffer.

Experimental Workflow
The following diagram illustrates the general workflow for isolating GPR56-expressing cells.
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Figure 2: Experimental workflow for GPR56+ cell isolation.
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Troubleshooting
Weak or no signal:

Confirm GPR56 expression in your cell type of interest using another method (e.g., qPCR,

Western blot).

Titrate the primary antibody to find the optimal concentration.

Ensure the secondary antibody is compatible with the primary antibody.

Check the viability of the cells; dead cells can non-specifically bind antibodies.

High background staining:

Include an Fc receptor blocking step.

Increase the number of washing steps.

Use a stringent gating strategy with appropriate controls (isotype, unstained).

Ensure proper titration of antibodies to avoid using excessive amounts.

Low cell recovery after sorting:

Optimize sort settings (e.g., pressure, nozzle size).

Ensure the collection tube contains a suitable medium to maintain cell viability.

Minimize the time between sample preparation and sorting.

Conclusion
The protocols and information provided in this document offer a comprehensive guide for the

successful isolation of GPR56-expressing cells using flow cytometry. By carefully selecting

antibodies, optimizing staining conditions, and employing a rigorous gating strategy,

researchers can obtain highly pure populations of GPR56-positive cells for downstream

applications in basic research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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